2-(2,4-dichlorophenoxy)-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a dichlorophenoxy group, a phenyl-pyrazole moiety, and an acetohydrazide linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of the hydrazide: The 2,4-dichlorophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation reaction: The hydrazide is then condensed with 3-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar phenoxyacetic acid structure.
3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): A herbicide with a similar phenolic structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is unique due to its combination of a dichlorophenoxy group and a phenyl-pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H14Cl2N4O2 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14Cl2N4O2/c19-14-6-7-16(15(20)8-14)26-11-17(25)23-21-9-13-10-22-24-18(13)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24)(H,23,25)/b21-9+ |
InChI Key |
VAZYBVGOGMKOMT-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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